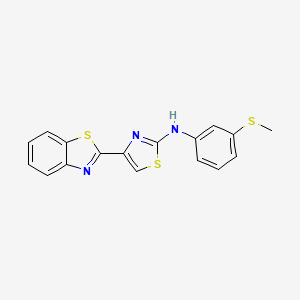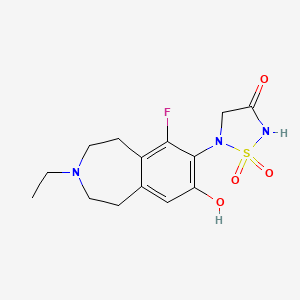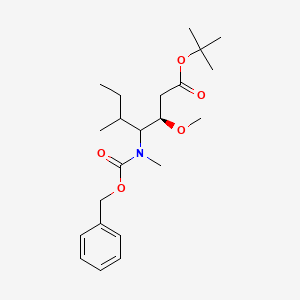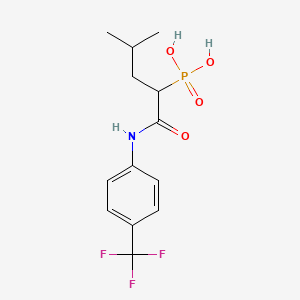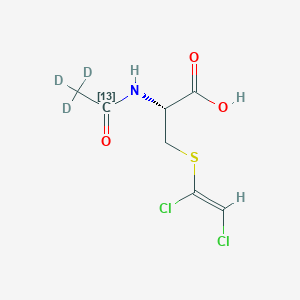
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is a labeled analog of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, a metabolite of trichloroethylene. This compound is used in research to study the metabolism and toxicology of trichloroethylene, a widely used industrial solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base, followed by acetylation. The labeled version, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3, is synthesized using isotopically labeled reagents to incorporate the 13C and d3 labels.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of isotopically labeled reagents would be carefully controlled to ensure the correct incorporation of the labels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Applications De Recherche Scientifique
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of trichloroethylene.
Biology: Investigating the biological effects and toxicity of trichloroethylene metabolites.
Medicine: Researching potential biomarkers for exposure to trichloroethylene.
Industry: Developing safer industrial solvents and processes by understanding the toxicology of trichloroethylene.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene.
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A structurally similar compound with a vinyl group instead of an ethenyl group.
Uniqueness
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions of trichloroethylene is crucial.
Propriétés
Formule moléculaire |
C7H9Cl2NO3S |
|---|---|
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1 |
Clé InChI |
LPPJGTSPIBSYQO-KNVZJUQRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


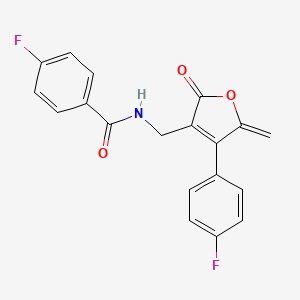
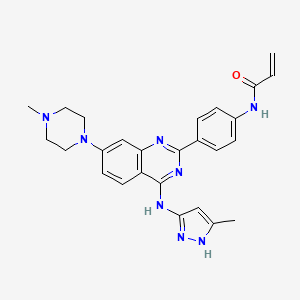
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
